N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide
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Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group substituted with chlorine and fluorine atoms, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene using reagents such as thionyl chloride or phosphorus pentachloride under reflux conditions.
Synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole: The 2-chloro-6-fluorobenzyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the triazole derivative.
Formation of this compound: The final step involves the reaction of the triazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring and benzamide moiety can undergo oxidation and reduction under specific conditions.
Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Reactions: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized triazole or benzamide derivatives.
Reduction: Formation of reduced triazole or benzamide derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group with chlorine and fluorine substitutions can enhance the compound’s binding affinity and specificity. The benzamide moiety can interact with various biological pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide
- N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide
- N-[1-(2-bromobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can enhance the compound’s chemical stability, binding affinity, and biological activity compared to similar compounds with only one halogen substitution.
Properties
Molecular Formula |
C17H14ClFN4O |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H14ClFN4O/c1-11-5-7-12(8-6-11)16(24)21-17-20-10-23(22-17)9-13-14(18)3-2-4-15(13)19/h2-8,10H,9H2,1H3,(H,21,22,24) |
InChI Key |
PMDIACPFJIJRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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